![molecular formula C11H12F3N B121561 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine CAS No. 937626-43-2](/img/structure/B121561.png)
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidines, particularly those substituted with a trifluoromethyl group, are of significant interest in the field of organic chemistry due to their potential applications in drug discovery and synthesis of complex molecules. The compound "3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine" is a member of this class and is characterized by the presence of a four-membered azetidine ring, a trifluoromethyl group, and a phenyl group. This structure is notable for its constrained geometry and the electron-withdrawing nature of the trifluoromethyl group, which can influence the compound's reactivity and physical properties .
Synthesis Analysis
The synthesis of azetidines with trifluoromethyl groups often begins with trifluoroketones or similar precursors. A stereoselective approach has been developed for the synthesis of cis- and trans-aziridines, which can be further transformed into azetidines through ring expansion methods. These methods include imination, α-chlorination, and hydride-induced ring closure . Additionally, azetidines can be synthesized from N-Cbz azetidinols using a calcium(II)-catalyzed Friedel-Crafts alkylation, highlighting the importance of the N-Cbz group in stabilizing the intermediate carbocation . Another approach involves the alkylation of primary amines with bis-triflates of substituted propanediols, leading to 1,3-disubstituted azetidines .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring, which imposes strain on the molecule due to the smaller ring size compared to more common five- or six-membered rings. This strain can affect the reactivity of the azetidine ring. X-ray structural investigation of azetidinones, which are closely related to azetidines, has provided insight into the solid-state structure of these compounds, revealing details such as bond lengths and angles that are crucial for understanding their reactivity10.
Chemical Reactions Analysis
Azetidines exhibit a range of reactivities depending on their substitution patterns. For instance, azetidines with a trifluoromethyl group can undergo regio- and stereospecific ring opening when treated with various nucleophiles, leading to the formation of diverse α-(trifluoromethyl)amines . The presence of electron-withdrawing groups like the trifluoromethyl group can make the azetidine ring more susceptible to nucleophilic attack. Additionally, azetidines can participate in rearrangement reactions, such as the formation of aziridines through ring contraction or the generation of aroylaziridines via hydrolysis and ring closure of intermediate azetines .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their molecular structure. The trifluoromethyl group is highly electronegative, which can impart unique properties to the molecule, such as increased lipophilicity and potential for strong hydrogen bonding. These properties are important for the development of azetidine-containing compounds as drug candidates. The constrained ring structure of azetidines also affects their boiling points, solubility, and stability, which are critical parameters in the synthesis and application of these compounds .
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl Groups in Drug Design
Role in Pharmacodynamics and Pharmacokinetics
Compounds bearing the trifluoromethyl (-CF3) group have been widely studied for their potential in enhancing the pharmacological properties of therapeutic agents. The inclusion of a trifluoromethyl group can significantly affect the metabolic stability, bioavailability, and binding affinity of molecules to their biological targets. This modification is often pursued to improve the efficacy and safety profiles of drug candidates, especially in the realm of antitubercular and anticancer drug design. For instance, trifluoromethyl substituents have been utilized to modulate the activity of various antitubercular scaffolds, suggesting that such modifications can lead to improved drug-like properties and therapeutic outcomes (Thomas, 1969).
Anticancer Applications
The introduction of trifluoromethyl groups into medicinal compounds is also a strategy in anticancer drug development. Cinnamic acid derivatives, for example, have been explored for their anticancer potential, with modifications including trifluoromethyl groups contributing to their bioactivity. These compounds exhibit a range of mechanisms, including the inhibition of tumor growth and induction of apoptosis in cancer cells. The structural versatility provided by the trifluoromethyl group allows for the exploration of novel anticancer agents with potentially improved therapeutic indices (De, Baltas, & Bedos-Belval, 2011).
Safety And Hazards
Zukünftige Richtungen
The future directions for “3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine” and similar compounds are likely to involve further exploration of their potential uses in pharmaceuticals and agrochemicals . As the development of synthetic methods for adding trifluoromethyl groups to chemical compounds continues, new applications for these compounds are likely to be discovered .
Eigenschaften
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYCFKNAZOGIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588378 |
Source


|
| Record name | 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine | |
CAS RN |
937626-43-2 |
Source


|
| Record name | 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


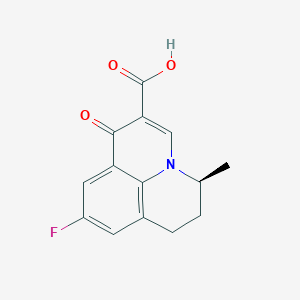
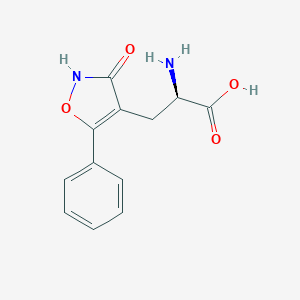
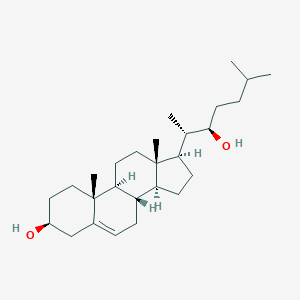
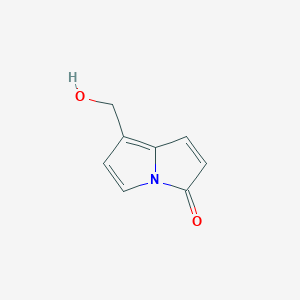

![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)
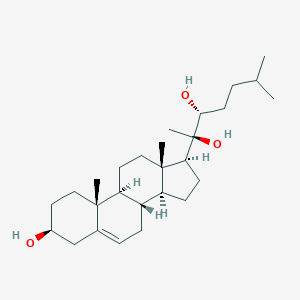
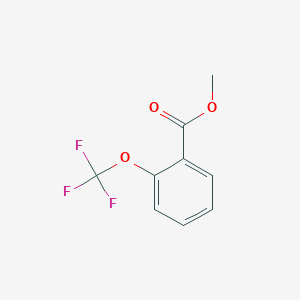
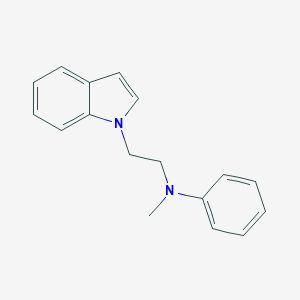
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
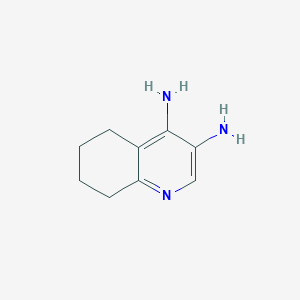
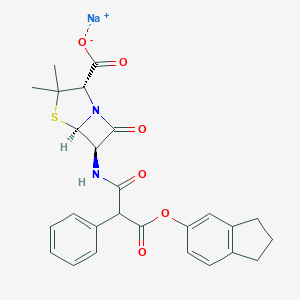
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)